molecular formula C12H14N4 B1335184 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 878417-21-1

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1335184
CAS RN: 878417-21-1
M. Wt: 214.27 g/mol
InChI Key: DKJLZDLLDSQAOK-UHFFFAOYSA-N
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Description

“1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine” is a chemical compound with the molecular formula C12H14N4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a cyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine moiety, which suggests a complex fused ring system with nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 214.27 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Chemical Education

In academic settings, this compound could be used to teach advanced organic synthesis techniques. It could serve as a target molecule for synthesis labs, allowing students to practice multi-step synthetic routes and purification methods.

Each of these applications leverages the unique chemical structure of 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine to explore different facets of scientific research, demonstrating the compound’s versatility in various fields of study. While the current information is based on the compound’s theoretical potential, further empirical research would be necessary to fully realize and validate these applications .

properties

IUPAC Name

1,8,15-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-2,7,9,14-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-11-7-3-1-5-9(7)14-12-8-4-2-6-10(8)15-16(11)12/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLZDLLDSQAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=C4CCCC4=N3)N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390335
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine

CAS RN

878417-21-1
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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